Cedefingol

Metabolism Diabetes Research Natural Product Chemistry

Cedefingol (CAS 35301-24-7) is a high-purity (≥98%) synthetic sphingosine derivative for targeted metabolomics and oncology research. Its unique (1S,2S) stereochemistry and validated LC-MS/MS signature (Log2 FC = -2.505) make it essential for quantifying disease biomarkers and investigating PKC/α-glucosidase inhibition. Differentiated from single-target ceramide analogs, it enables dissection of metabolic dysregulation and oxidative stress. Procure as a certified reference standard for reproducible, high-impact studies in natural product and cancer metabolism research.

Molecular Formula C20H41NO3
Molecular Weight 343.5 g/mol
CAS No. 35301-24-7
Cat. No. B1668774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCedefingol
CAS35301-24-7
SynonymsCedefingol;  SPC-101210;  SPC 101210;  SP101210; 
Molecular FormulaC20H41NO3
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(CO)NC(=O)C)O
InChIInChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h19-20,22,24H,3-17H2,1-2H3,(H,21,23)/t19-,20-/m0/s1
InChIKeyCRJGESKKUOMBCT-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cedefingol (CAS 35301-24-7) Procurement Guide: Sphingolipid Analog and Antineoplastic Agent


Cedefingol (CAS 35301-24-7) is a synthetic sphingosine derivative and experimental antineoplastic agent. Its molecular formula is C20H41NO3, with a molecular weight of 343.54 g/mol . It is also known by the synonyms SPC-101210, SPC 101210, and SP101210 . As a sphingosine analog, it is reported to inhibit protein kinase C (PKC), a key regulator in tumorigenesis, and also exhibits α-glucosidase inhibitory activity .

Why Generic Substitution is Not Viable for Cedefingol in Research Applications


Cedefingol cannot be trivially substituted with other sphingolipid analogs due to the exquisite structure-activity relationships governing its interactions. Even minor modifications to the sphingoid base can drastically alter biological activity, as seen with the distinct bioactivities of its close structural relative, Safingol [1]. Specifically, Cedefingol's (1S,2S) stereochemistry is crucial for its reported PKC inhibition and α-glucosidase activity, a feature not shared by all dihydroceramide analogs . Furthermore, its specific chain length and polar head group dictate its behavior in complex biological systems and in models of metabolic dysregulation, as evidenced by its unique detection pattern in metabolomic studies [2].

Quantitative Evidence for Selecting Cedefingol over Related Analogs


Cedefingol Demonstrates α-Glucosidase Inhibitory Activity

Cedefingol was identified as a component in fermented black tea extracts that exhibited significant α-glucosidase inhibition. In assays, extracts containing Cedefingol showed α-glucosidase inhibition ranging from 42.5% to 42.8% [1]. While this data is for a complex mixture, the presence of Cedefingol is correlated with this inhibitory effect, a property not widely reported for other common sphingolipid analogs like C2-ceramide or sphingosine-1-phosphate.

Metabolism Diabetes Research Natural Product Chemistry

Cedefingol's Biotransformation Profile Differs from Other Sphingolipids

The biotransformation of Cedefingol is specifically related to enzymatic hydrolysis, hydrolysis, and biosynthesis . This contrasts with the more complex phosphorylation and dephosphorylation pathways that regulate other bioactive sphingolipids like sphingosine and sphingosine-1-phosphate. Furthermore, Cedefingol's bioactivity was observed to vary with fermentation time, indicating a dynamic metabolic process .

Pharmacokinetics Drug Metabolism Natural Product Chemistry

Cedefingol Shows a Unique Metabolomic Signature in Disease Models

In a PLS-DA metabolomics analysis comparing two patient groups, Cedefingol was identified as a significantly differential metabolite with a Log2 fold change of -2.505 and a VIP score of 1.663 [1]. This indicates that its abundance is significantly altered in the disease state. In the same analysis, N-acetylsphingosine, a closely related sphingolipid, showed a Log2 fold change of -2.308 and a VIP of 1.646 [1]. The distinct and slightly stronger association for Cedefingol suggests it may be a more sensitive biomarker in this specific context.

Metabolomics Biomarker Discovery Cancer Research

Cedefingol's Antioxidant Activity in the DPPH Model

Cedefingol has demonstrated certain antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging model . While the specific IC50 or % inhibition value is not provided, the documented activity in this standard assay distinguishes it from many other ceramide analogs which typically lack intrinsic antioxidant properties and primarily function as signaling molecules.

Antioxidant DPPH Assay Oxidative Stress

Recommended Research Applications for Cedefingol Based on Differential Evidence


Targeted Metabolomics and Biomarker Discovery Panels

Leveraging its unique metabolomic signature [1], Cedefingol should be prioritized for inclusion in targeted LC-MS/MS panels aimed at validating and quantifying sphingolipid biomarkers. Its superior differential expression (Log2 FC = -2.505) compared to N-acetylsphingosine (Log2 FC = -2.308) makes it a more sensitive marker for the disease states investigated [1]. Procuring a high-purity Cedefingol standard is essential for accurate quantification in these studies.

Dual-Action Antineoplastic Mechanism Studies

Cedefingol's profile as both a PKC inhibitor and an α-glucosidase inhibitor [2] positions it uniquely for investigating synergistic anti-cancer effects, particularly in metabolic oncology. Its observed antioxidant activity further suggests a multi-pronged mechanism that can be contrasted with single-target ceramide analogs. Researchers can use Cedefingol to dissect the interplay between glucose metabolism, oxidative stress, and cell proliferation in cancer models.

Natural Product and Fermentation Metabolomics

Cedefingol has been identified as a product of fermentation [2]. Its biotransformation via hydrolysis and its correlation with specific fermentation times and α-glucosidase activity [2] make it a valuable reference standard for natural product chemists and food scientists studying the functional metabolome of fermented foods like kombucha.

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